molecular formula C6H13NO2S B3135521 N-methylcyclopentanesulfonamide CAS No. 401583-58-2

N-methylcyclopentanesulfonamide

Cat. No.: B3135521
CAS No.: 401583-58-2
M. Wt: 163.24 g/mol
InChI Key: KOMDNSFHECTHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylcyclopentanesulfonamide is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 . It is a type of sulfonamide, a group of compounds known for their extensive biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Principal Coordinates Analysis (PCooA), Kruskal multidimensional scaling, Sammon mapping, and t-SNE . These techniques can help in understanding the complexities of the molecular activity space .


Physical and Chemical Properties Analysis

This compound has a density of 1.18±0.1 g/cm3 and a boiling point of 258.9±23.0 °C . It is a powder in physical form . The analysis of physical and chemical properties can be performed using various methods such as hardness, topography, and hydrophilicity measurements .

Scientific Research Applications

Environmental and Health Impact Studies

  • Perfluorooctanesulfonamides in Food : Research by Tittlemier, Pepper, and Edwards (2006) analyzed perfluorooctanesulfonamides, which are likely breakdown products or manufacturing residuals associated with perfluorooctylsulfonyl phosphate esters. These esters have been incorporated into coatings for paper and paperboard used in food packaging, including N-methylperfluorooctanesulfonamide. The study suggests that Canadians are exposed to approximately 73 ng/person/day of perfluorooctanesulfonamides from food sources (Tittlemier et al., 2006).

  • Fluorochemicals in Human Blood : Olsen et al. (2005) conducted a study to evaluate the change in human blood concentration of perfluorooctanesulfonate (PFOS) and other fluorochemicals, including N-methyl perfluorooctanesulfonamidoacetate. The study found significant increases in serum concentrations of these compounds between 1974 and 1989 (Olsen et al., 2005).

Chemical Synthesis and Pharmaceutical Applications

  • Synthesis of Benzonitriles : Anbarasan, Neumann, and Beller (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing various benzonitriles. This method demonstrates the application of similar compounds in the efficient synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).

  • Anticancer, Antimicrobial, and Anti-tuberculosis Agents : Debbabi et al. (2020) synthesized a series of heterocyclic N-ethyl-N-methylbenzenesulfonamide derivatives to study their biological activities. These derivatives showed promise as anticancer, antimicrobial, and anti-tuberculosis agents, demonstrating the potential of N-methylcyclopentanesulfonamide-related compounds in medicinal chemistry (Debbabi et al., 2020).

Environmental Monitoring and Analysis

  • Micropollutants in Lake Catchment : Moschet et al. (2013) conducted a study on polar organic micropollutants in the international catchment of Lake Constance. They identified perfluorooctanesulfonamides, including N-methyl derivatives, as prominent findings, highlighting the role of these compounds in environmental monitoring and analysis (Moschet et al., 2013).

Radiolabeling and Imaging Techniques

  • Radiolabeling for PET Imaging : Schou et al. (2013) studied the radiolabeling of the cannabinoid receptor agonist AZD1940 with carbon-11, which included N-(2-tert-butyl-1-((4,4-difluorocyclohexyl)methyl)-1H-benzo[d]imidazol-5-yl)ethanesulfonamide. This research illustrates the application of this compound derivatives in advanced imaging techniques like positron emission tomography (PET) (Schou et al., 2013).

Safety and Hazards

The safety data sheet for N-Methylcyclopentanesulfonamide indicates that it is a substance with a warning signal word and GHS07 pictograms . It is advised to avoid breathing vapors, mist, or gas and to use personal protection .

Properties

IUPAC Name

N-methylcyclopentanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7-10(8,9)6-4-2-3-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMDNSFHECTHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303580
Record name N-Methylcyclopentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401583-58-2
Record name N-Methylcyclopentanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401583-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylcyclopentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylcyclopentanesulfonamide
Reactant of Route 2
N-methylcyclopentanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-methylcyclopentanesulfonamide
Reactant of Route 4
N-methylcyclopentanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-methylcyclopentanesulfonamide
Reactant of Route 6
N-methylcyclopentanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.